molecular formula C12H15N5O B2576459 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1239743-56-6

2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2576459
CAS No.: 1239743-56-6
M. Wt: 245.286
InChI Key: IYJDDZKMTZNELS-UHFFFAOYSA-N
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Description

“2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine” is a chemical compound with the CAS Number: 849925-00-4. It has a molecular weight of 231.26 .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, is a significant area of research in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[5-(4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine . The InChI code for this compound is 1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 87-89°C .

Scientific Research Applications

Therapeutic Potential in Type 2 Diabetes Mellitus

The compound 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine has been implicated in the realm of therapeutic research, particularly in relation to its potential as an inhibitor of dipeptidyl peptidase IV (DPP IV). DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, thereby regulating insulin secretion. Inhibitors of DPP IV, therefore, represent a validated target for the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is driven by the need for compounds that selectively inhibit the enzyme without affecting its interaction with other proteins or substrates, aiming for a molecule that precisely targets GLP-1 and GIP degradation. This approach underlines the importance of designing inhibitors that offer a balanced profile of efficacy and safety for long-term management of T2DM (Mendieta, Tarragó, & Giralt, 2011).

Broad-spectrum Biological Activities

Research on derivatives of 1,3,4-oxadiazole, which is a core component of the compound , has revealed a wide range of biological activities. These derivatives have been explored for their potential in treating various diseases, owing to their ability to bind effectively with different enzymes and receptors in biological systems. This interaction facilitates a diverse array of bioactivities, making 1,3,4-oxadiazole-based compounds an interesting subject for the development of new therapeutic agents. The ongoing research in this area is indicative of the significant therapeutic value these compounds hold, encompassing a vast spectrum of medicinal chemistry applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others (Verma et al., 2019).

Safety and Hazards

The safety information available indicates that this compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P271, P261, and P280 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-13-4-2-9(1)7-11-16-12(17-18-11)10-8-14-5-6-15-10/h5-6,8-9,13H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJDDZKMTZNELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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